molecular formula C11H16ClNO3 B8097962 N-(4-Methoxybenzyl)glycine methyl ester hydrochloride

N-(4-Methoxybenzyl)glycine methyl ester hydrochloride

Cat. No.: B8097962
M. Wt: 245.70 g/mol
InChI Key: QGCPAHGRXUAASD-UHFFFAOYSA-N
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Description

N-(4-Methoxybenzyl)glycine methyl ester hydrochloride is a protected glycine derivative that serves as a versatile building block in organic and medicinal chemistry. Its primary research value lies in its application in multi-step synthesis, particularly for the construction of complex peptides and pharmaceutical intermediates . The 4-methoxybenzyl (PMB) group on the amine function is a widely employed protecting group due to its stability under a range of reaction conditions, yet it can be cleanly removed under mild oxidative or acidic conditions when needed, allowing for orthogonal deprotection strategies in complex molecular architectures . This compound is instrumental in the synthesis of enantiomerically pure molecules, such as in approaches to (R)-3-hydroxy-3-methyl-4-pentenoic acid, where the PMB ester serves as a robust carboxyl protector . Furthermore, the PMB group is frequently utilized in the synthesis of sensitive beta-lactam antibiotics and other complex targets, demonstrating its utility in demanding synthetic contexts . Recent methodologies continue to highlight the use of the p-methoxybenzyl group in the efficient, scalable synthesis of critical compounds like D- and L-penicillamine, underscoring its ongoing relevance in modern synthetic routes . This reagent is offered For Research Use Only and is strictly for use in laboratory research. It is not intended for diagnostic, therapeutic, or human use.

Properties

IUPAC Name

methyl 2-[(4-methoxyphenyl)methylamino]acetate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3.ClH/c1-14-10-5-3-9(4-6-10)7-12-8-11(13)15-2;/h3-6,12H,7-8H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGCPAHGRXUAASD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNCC(=O)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Alkylation of Glycine Methyl Ester Hydrochloride

Glycine methyl ester hydrochloride serves as a common starting material. Neutralization of the hydrochloride salt with a tertiary base (e.g., triethylamine or DIPEA) in anhydrous dichloromethane (DCM) generates the free amine, which reacts with 4-methoxybenzyl chloride (PMB-Cl) under mild conditions. For example:

  • Procedure : Glycine methyl ester hydrochloride (1.0 equiv) is suspended in DCM, followed by DIPEA (2.0 equiv) to deprotonate the amine. PMB-Cl (1.1 equiv) is added dropwise at 0°C, and the reaction proceeds at room temperature for 12 hours. The mixture is washed with 1M HCl and brine, dried over MgSO₄, and concentrated. The product is precipitated as the hydrochloride salt by adding HCl-saturated ether.

  • Yield : 58–65% after recrystallization from methanol/ether.

Alternative Protection via Schiff Base Formation

In some protocols, glycine is first converted to a Schiff base using 4-methoxybenzaldehyde, followed by reduction to the secondary amine. However, this method introduces additional steps and is less efficient for large-scale synthesis.

Esterification and Carboxylate Stabilization

Esterification of glycine’s carboxylic acid is typically performed before or after PMB protection, depending on the stability of intermediates.

Pre-Protection Esterification

Glycine is refluxed in methanol with concentrated sulfuric acid (H₂SO₄) to form glycine methyl ester sulfate, which is subsequently neutralized and protected. For example:

  • Procedure : Glycine (1.0 equiv) is stirred in methanol (10 vol) at 65°C. Concentrated H₂SO₄ (1.2 equiv) is added dropwise, and the mixture is refluxed for 8 hours. After cooling, the solution is concentrated, diluted with water, and adjusted to pH 3–4 with NH₄OH. The PMB group is introduced via alkylation as described in Section 1.1.

  • Yield : 72–78% for the esterification step.

Post-Protection Esterification

Direct esterification of N-(4-Methoxybenzyl)glycine using thionyl chloride (SOCl₂) in methanol provides the methyl ester hydrochloride in one pot:

  • Procedure : N-(4-Methoxybenzyl)glycine (1.0 equiv) is suspended in methanol (5 vol). SOCl₂ (3.0 equiv) is added dropwise at 0°C, and the mixture is refluxed for 4 hours. The solvent is removed under vacuum, and the residue is triturated with ether to yield the hydrochloride salt.

  • Yield : 82–88%.

Optimization of Reaction Conditions

Solvent and Base Selection

  • Solvents : DCM and THF are preferred for alkylation due to their inertness and solubility properties. Methanol is ideal for esterification but may necessitate shorter reaction times to avoid PMB cleavage.

  • Bases : DIPEA outperforms triethylamine in minimizing side reactions during PMB protection, as evidenced by higher yields (65% vs. 52%).

Temperature and Stoichiometry

  • Excess PMB-Cl (1.1–1.2 equiv) ensures complete amine protection. Reactions conducted at 0°C to room temperature prevent over-alkylation.

  • Esterification with SOCl₂ requires strict stoichiometric control (3.0 equiv) to avoid carboxylate overactivation.

Purification and Characterization

Crystallization Techniques

The hydrochloride salt is purified via recrystallization from methanol/ether (1:3 v/v), yielding white crystalline solids with >98% purity (HPLC).

Spectroscopic Data

  • ¹H NMR (400 MHz, D₂O) : δ 7.25 (d, J = 8.6 Hz, 2H, ArH), 6.90 (d, J = 8.6 Hz, 2H, ArH), 4.10 (s, 2H, CH₂), 3.80 (s, 3H, OCH₃), 3.70 (s, 3H, COOCH₃).

  • IR (KBr) : 1745 cm⁻¹ (C=O ester), 1510 cm⁻¹ (C-N stretch).

Comparative Analysis of Synthetic Routes

Method Starting Material Key Steps Yield (%) Purity (%)
Direct AlkylationGlycine methyl esterPMB-Cl, DIPEA, DCM58–6595–98
Post-Protection EsterN-PMB glycineSOCl₂, MeOH82–8897–99
Pre-Protection EsterGlycineH₂SO₄, MeOH → PMB-Cl72–7893–96

Industrial-Scale Considerations

The post-protection esterification route (Section 2.2) is favored for large-scale production due to fewer intermediates and higher yields. However, SOCl₂’s corrosivity necessitates specialized equipment, increasing capital costs. Alternatives like trimethylsilyl chloride (TMSCl) in methanol offer milder conditions but lower yields (68–72%) .

Chemical Reactions Analysis

Types of Reactions

N-(4-Methoxybenzyl)glycine methyl ester hydrochloride can undergo various chemical reactions, including:

    Oxidation: The methoxybenzyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.

Major Products Formed

    Oxidation: 4-Methoxybenzaldehyde or 4-methoxybenzoic acid.

    Reduction: 4-Methoxybenzyl alcohol.

    Substitution: Various substituted benzyl derivatives depending on the reagent used.

Scientific Research Applications

Chemical Biology Applications

Selective Acylation of Proteins
One of the notable applications of N-(4-Methoxybenzyl)glycine methyl ester hydrochloride is in the selective N-terminal acylation of peptides and proteins. This compound acts as an efficient acylating agent, allowing for the introduction of functional groups at the N-terminus of proteins with high selectivity. This method has been successfully utilized to attach various functional groups, including biotin and fluorophores, to proteins, enhancing their utility in biochemical assays and therapeutic applications .

Case Study: Protein Functionalization
In a study published by Nature Communications, researchers demonstrated the use of 4-methoxyphenyl esters (related to N-(4-Methoxybenzyl)glycine methyl ester) for the selective acylation of four distinct proteins. The results showed that mono-functionalized products were predominantly formed, indicating the effectiveness of this method in achieving specific modifications without undesired side reactions .

Organic Synthesis

Synthesis of Peptide Derivatives
this compound is utilized as a protecting group in peptide synthesis. The 4-methoxybenzyl (PMB) group is particularly advantageous due to its stability under various reaction conditions and ease of removal. This property allows for the synthesis of complex peptides while minimizing racemization risks during deprotection .

Data Table: Comparison of Protecting Groups

Protecting GroupStabilityEase of RemovalApplication Area
PMBHighMild conditionsPeptide synthesis
BocModerateAcidic conditionsGeneral organic synthesis
FmocModerateBasic conditionsSolid-phase peptide synthesis

Peptide Chemistry

Use in Total Synthesis
this compound has been employed in total syntheses of biologically active compounds. Its role as a protecting group facilitates the construction of complex molecular architectures that are otherwise challenging to synthesize due to steric hindrance or sensitivity to reaction conditions .

Case Study: Synthesis of Haterumalide NA
In a significant application, researchers successfully utilized PMB esters in the total synthesis of haterumalide NA, a cytotoxic macrolide. The PMB group allowed for selective reactions that led to high yields without compromising the integrity of sensitive intermediates .

Mechanism of Action

The mechanism of action of N-(4-Methoxybenzyl)glycine methyl ester hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxybenzyl group can enhance the compound’s binding affinity to these targets, while the glycine moiety can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares N-(4-Methoxybenzyl)glycine methyl ester hydrochloride with structurally analogous glycine derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent on Amino Group CAS Number Key Applications References
N-(4-Methoxybenzyl)glycine methyl ester HCl C₁₁H₁₆ClNO₃ 245.70* 4-Methoxybenzyl Not explicitly provided Peptide synthesis, protecting group
Glycine methyl ester hydrochloride C₃H₈ClNO₂ 125.55 None (unsubstituted) 5680-79-5 Basic amino acid ester, model compound
Sarcosine methyl ester hydrochloride C₄H₁₀ClNO₂ 139.58 Methyl 13515-93-0 Intermediate in peptidomimetics
N-(4-Chlorobenzoyl)glycine methyl ester C₁₀H₁₀ClNO₃ 227.64 4-Chlorobenzoyl 59893-99-1 Antimicrobial agent synthesis
D-4-Hydroxyphenylglycine methyl ester HCl C₉H₁₁ClNO₃ 219.64 4-Hydroxyphenyl 57591-61-4 β-lactam antibiotic precursors
N-Cyclopentylglycine methyl ester HCl C₈H₁₆ClNO₂ 193.67 Cyclopentyl Not provided Bioconjugation, steric hindrance studies

*Calculated based on molecular formula.

Functional Group Impact on Properties

  • Lipophilicity : The 4-methoxybenzyl group enhances lipophilicity compared to unsubstituted glycine methyl ester (logP increase), improving membrane permeability in drug candidates .
  • Stability : PMB protection resists hydrolysis under acidic/basic conditions, unlike esters with hydroxyl groups (e.g., D-4-hydroxyphenylglycine ester), which may undergo oxidation .
  • Reactivity : The electron-donating methoxy group in PMB stabilizes intermediates during coupling reactions, whereas electron-withdrawing groups (e.g., 4-chlorobenzoyl) may alter reaction kinetics .

Biological Activity

N-(4-Methoxybenzyl)glycine methyl ester hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its synthesis, biological activity, and relevant research findings.

Synthesis

The synthesis of this compound typically involves the reaction of glycine with 4-methoxybenzyl chloride in the presence of a base such as triethylamine. This method allows for the formation of the methyl ester while maintaining the stability of the compound in its hydrochloride form, which is crucial for its biological activity .

Anticancer Properties

Recent studies have highlighted the anticancer potential of various glycine derivatives, including those similar to this compound. For instance, compounds featuring a 4-(aminomethyl)benzamide fragment have been shown to exhibit significant cytotoxicity against multiple cancer cell lines, including MCF-7 (breast adenocarcinoma) and A549 (lung carcinoma). These compounds demonstrated inhibition rates exceeding 90% at low concentrations (10 nM) against specific receptor tyrosine kinases such as EGFR and HER-2 .

Table 1: Cytotoxicity of Related Compounds Against Cancer Cell Lines

CompoundCell LineInhibition (%) at 10 nM
Compound 11MCF-7 (Breast)91%
Compound 13A549 (Lung)92%
N-(4-Methoxybenzyl)glycine methyl ester HClVaries*TBD

*Note: Specific data for this compound is still under investigation.

Neuropharmacological Effects

This compound has also been investigated for its effects on glutamate receptors, particularly NMDA receptors. Molecular docking studies suggest that modifications to glycine derivatives can enhance subtype-selectivity at NMDA receptors, potentially leading to improved therapeutic profiles for neurological disorders .

Table 2: NMDA Receptor Modulation by Glycine Derivatives

CompoundReceptor SubtypeEffect
4-Propyl NHP5GNR1/NR2AAntagonist
N-(4-Methoxybenzyl)glycine methyl ester HClNR1/NR2DAgonist

Case Studies

  • Antitumor Efficacy : In vivo studies using human prostate cancer xenograft models demonstrated that compounds structurally related to this compound exhibit significant antitumor efficacy without neurotoxicity at higher doses .
  • Antimicrobial Activity : Research has indicated that related glycine derivatives possess antimicrobial properties, showing effectiveness against various Gram-positive bacteria and fungi. The hydrolyzed forms displayed higher bioactivity compared to their methyl ester counterparts, suggesting that structural modifications can influence biological activity .

Research Findings

The exploration of this compound continues to reveal promising avenues for therapeutic applications. Key findings include:

  • Selectivity and Potency : The compound's ability to selectively modulate NMDA receptor subtypes may provide new strategies for treating conditions such as Alzheimer's disease and schizophrenia .
  • Combination Therapies : Studies suggest that combining this compound with existing anticancer agents may enhance therapeutic outcomes in resistant cancer types .

Q & A

Q. Basic

  • NMR spectroscopy : ¹H and ¹³C NMR verify PMB group integration (e.g., aromatic protons at ~6.8–7.3 ppm) and ester carbonyl signals (~170 ppm) .
  • IR spectroscopy : Confirm C=O stretches (~1740 cm⁻¹ for esters) and N–H stretches (~3300 cm⁻¹) .
  • HPLC-MS : Validate molecular ion peaks (e.g., [M+H⁺] for C₁₁H₁₆ClNO₃) and monitor purity (>95%) .

What are the critical considerations for handling and storing this compound to ensure safety and stability?

Q. Basic

  • Storage : Keep in airtight containers at 2–8°C to prevent hydrolysis of the ester group .
  • Handling : Use PPE (gloves, goggles) and work in a fume hood to avoid inhalation or skin contact. In case of exposure, rinse with water for 15 minutes and seek medical advice .
  • Disposal : Neutralize waste with base (e.g., NaOH) before disposal to avoid environmental release .

How does the use of hydrochloride salts impact the stability and reactivity of glycine methyl ester derivatives in synthetic applications?

Advanced
Hydrochloride salts enhance shelf stability by preventing racemization and oxidation. For example, glycine methyl ester hydrochloride is stable for months under refrigeration, whereas the free base degrades rapidly . The HCl counterion also facilitates solubility in polar solvents (e.g., DCM, MeOH), aiding in purification. However, deprotection (e.g., PMB removal) may require stronger acids like TFA, necessitating careful pH control .

What strategies can be employed to resolve racemic mixtures or control stereochemistry in the synthesis of this compound?

Q. Advanced

  • Chiral auxiliaries : Use (R)- or (S)-configured starting materials, as seen in D-phenylglycine ester syntheses for antibiotics .
  • Kinetic resolution : Enzymatic methods (e.g., lipases) selectively hydrolyze one enantiomer .
  • Chromatographic separation : Chiral HPLC columns (e.g., amylose-based) resolve racemates, though this is cost-prohibitive for large-scale synthesis .

What role does the 4-methoxybenzyl (PMB) group play in the synthesis of this compound, and how is it introduced or removed?

Advanced
The PMB group acts as a temporary protecting group for amines, preventing undesired side reactions during multi-step syntheses. It is introduced via alkylation with PMB-Cl under basic conditions . Deprotection typically uses strong acids (e.g., TFA) or oxidative methods (e.g., DDQ in wet DCM), selectively cleaving the PMB group while preserving the ester and glycine backbone .

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